A Technical Guide to the Physicochemical Properties of Acesulfame-d4 Potassium Salt
A Technical Guide to the Physicochemical Properties of Acesulfame-d4 Potassium Salt
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the physicochemical properties of Acesulfame-d4 Potassium Salt (CAS 1623054-53-4). Intended for researchers, analytical scientists, and professionals in drug development, this guide details the compound's chemical identity, structural features, and key physical characteristics such as solubility, melting point, and stability. By synthesizing data from technical datasheets and scientific literature, this guide serves as an essential resource for the effective application of this isotopically labeled internal standard in quantitative analytical methodologies. Methodologies for property determination and a typical analytical workflow are also presented to provide practical, field-proven insights.
Introduction: The Role of Isotopic Labeling in Quantitative Analysis
Acesulfame Potassium (Acesulfame K) is a widely utilized high-intensity, non-caloric artificial sweetener. Its prevalence in food, beverage, and pharmaceutical products necessitates accurate and precise quantification for quality control, safety assessment, and pharmacokinetic studies. The gold standard for such quantification is mass spectrometry, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
The principle of stable isotope dilution analysis (SIDA) is fundamental to achieving high accuracy in these methods. SIDA involves the addition of a known quantity of a stable, isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This "internal standard" co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical behavior during sample extraction, cleanup, and ionization. However, it is differentiated by its higher mass in the mass spectrometer. Acesulfame-d4 Potassium Salt is the deuterated analogue of Acesulfame K and serves this exact purpose.[1][2][3] Its four deuterium atoms provide a distinct mass shift (+4 Da) from the native compound, ensuring it does not interfere with the analyte signal while perfectly mimicking its analytical behavior.
This guide focuses exclusively on the physicochemical properties of Acesulfame-d4 Potassium Salt, which are critical for its handling, formulation into standards, and successful application in robust analytical methods.
Chemical Identity and Structure
Acesulfame-d4 Potassium Salt is a synthetic compound where four hydrogen atoms in the parent Acesulfame molecule have been replaced with deuterium. Specifically, the three hydrogens of the methyl group and the one vinyl hydrogen are substituted.
The structural relationship between the native and deuterated compound is visualized below.
Caption: Structures of Acesulfame K and its deuterated internal standard.
Physicochemical Properties
The utility of Acesulfame-d4 Potassium Salt as an internal standard is directly linked to its physical and chemical properties, which closely mirror those of the non-labeled compound.
Summary of Physicochemical Data
| Property | Value / Description | Source(s) |
| Appearance | Off-white to pale yellow solid | [4] |
| Molecular Formula | C₄D₄KNO₄S | [3][4][6] |
| Molecular Weight | 205.27 g/mol | [3][4][5][6] |
| Melting Point | 226-228°C | [4] |
| Solubility | Slightly soluble in water and methanol | [1][2] |
| pKa (of parent acid) | ~2.0 - 3.0 | [9][10] |
| Long-Term Storage | -20°C | [2][4][6] |
| Stability | ≥ 4 years at -20°C | [2][11] |
Physical State and Appearance
Acesulfame-d4 Potassium Salt is supplied as a solid, typically an off-white or pale yellow crystalline powder.[4] This form is advantageous for long-term storage and allows for accurate weighing when preparing stock solutions for analytical standards.
Solubility
Expert Insight: The term "slightly soluble" on supplier datasheets can be conservative. For its application as an internal standard, only microgram-per-liter to milligram-per-liter concentrations are typically required, which are well within the solubility limits in common analytical solvents like water and methanol.
Melting Point
The melting point for Acesulfame-d4 Potassium Salt is reported to be in the range of 226-228°C.[4] This is very close to the decomposition point of the non-deuterated Acesulfame K, which is approximately 225°C.[12][14][15] A sharp and defined melting point range is a key indicator of high purity, which is essential for an analytical standard.
Acidity (pKa)
Acesulfame-d4 Potassium Salt is the salt of the acidic compound Acesulfame. The acidity stems from the N-H proton of the oxathiazinone dioxide ring, which is highly acidic due to resonance stabilization of the conjugate base. The pKa of the parent (non-deuterated) acid has been reported in the literature, with values typically around 2.0 or 3.02.[9][10] The isotopic substitution of carbon-bound hydrogens with deuterium has a negligible electronic effect on the dissociation of the nitrogen-bound proton. Therefore, the pKa of the deuterated form can be confidently assumed to be identical to the parent compound. This acidic nature is why the compound is synthesized and handled as its more stable potassium salt.[16]
Stability
Acesulfame-d4 Potassium Salt is a highly stable compound. When stored as a solid at -20°C, it has a shelf life of at least four years.[2][11] The non-deuterated form is known for its exceptional stability under heat and across a wide pH range, making it suitable for use in baked goods and carbonated beverages.[15][17] This inherent stability is critical for its role as an internal standard, ensuring it does not degrade during sample storage, preparation, or analysis, which could otherwise lead to inaccurate quantification. Aqueous solutions, however, are typically recommended for short-term storage, ideally for no more than one day, to prevent any potential for microbial growth or slow degradation.[13]
Experimental Methodologies for Characterization & Application
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard OECD guideline method for determining the solubility of a substance in water, which can be adapted for other solvents.
-
Preparation: Add an excess amount of Acesulfame-d4 Potassium Salt to a known volume of the solvent (e.g., HPLC-grade water) in a flask of suitable size.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The system should be visually inspected to ensure solid material remains, confirming saturation.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same temperature to let undissolved particles settle. Centrifuge or filter the saturated solution (using a filter compatible with the solvent that does not adsorb the analyte) to separate the liquid phase from the solid.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the diluted solution using a suitable analytical technique, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known standards.
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the solubility of the compound in that solvent at the specified temperature.
Analytical Application Workflow: Quantification of Acesulfame K in Beverages
The primary application of Acesulfame-d4 Potassium Salt is as an internal standard. The following workflow and corresponding diagram illustrate its use in a typical LC-MS/MS analysis of a beverage sample.
Workflow Steps:
-
Sample Preparation: A known volume or weight of the beverage sample is measured.
-
Internal Standard Spiking: A precise, known amount of Acesulfame-d4 Potassium Salt stock solution is added to the sample. This is the critical step in isotope dilution analysis.
-
Extraction/Dilution: The sample is diluted (e.g., with mobile phase) and vortexed to ensure homogeneity. For complex matrices, a solid-phase extraction (SPE) step may be required, during which the internal standard co-extracts with the analyte, correcting for any losses.
-
LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte (Acesulfame K) and the internal standard (Acesulfame-d4 K) are chromatographically separated from matrix components and then detected by the mass spectrometer.
-
Data Processing: The peak area for both the analyte and the internal standard are measured. A response ratio (Analyte Area / Internal Standard Area) is calculated.
-
Quantification: The concentration of Acesulfame K in the original sample is determined by comparing the measured response ratio to a calibration curve constructed by analyzing standards with varying concentrations of Acesulfame K but a constant concentration of the internal standard.
Caption: Workflow for beverage analysis using Acesulfame-d4 K as an internal standard.
Causality of Experimental Choices: The choice of a deuterated internal standard is deliberate. Its chemical properties are so similar to the analyte that it experiences the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's source. By calculating a ratio, these effects are normalized, leading to a highly accurate and precise result that is robust against variations in sample matrix and instrument performance.
Conclusion
Acesulfame-d4 Potassium Salt possesses physicochemical properties that make it an ideal internal standard for the quantification of its non-deuterated analogue, Acesulfame K. Its solid form, high purity, and excellent stability ensure its reliability for preparing accurate analytical standards. While detailed solubility data is sparse, its behavior can be confidently inferred from the well-characterized parent compound. A comprehensive understanding of these properties, as detailed in this guide, is paramount for any researcher or scientist aiming to develop and validate robust, high-precision quantitative methods for this globally used artificial sweetener.
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MySkinRecipes. Acesulfame-d4 Potassium Salt. [Link]
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CONICET. Simultaneous determination of aspartame and acesulfame-K by molecular absorption spectrophotometry using multivariate calibratio. [Link]
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Pharmaffiliates. CAS No : 1623054-53-4| Chemical Name : Acesulfame-d4 Potassium Salt. [Link]
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